2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-oxo-3H-benzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8(13)5-11-7-4-2-1-3-6(7)10-9(11)14/h1-4H,5H2,(H,10,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCKXFIEBXHNRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445680 |

Source

|

| Record name | (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104189-85-7 |

Source

|

| Record name | (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid basic properties

An In-depth Technical Guide to the Physicochemical and Basic Properties of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS: 104189-85-7), a heterocyclic compound featuring the medicinally significant benzimidazolone scaffold. This document delves into the core physicochemical characteristics, with a particular focus on its acid-base properties, which are crucial for its application in drug development and biochemical research. We present its structural attributes, empirical data, and a theoretical framework for understanding its amphoteric nature. Furthermore, this guide includes detailed, field-proven experimental protocols for its synthesis and the potentiometric determination of its dissociation constants (pKa), designed to ensure scientific rigor and reproducibility. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule as a versatile chemical intermediate or a lead compound candidate.

Introduction: The Benzimidazolone Scaffold

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The benzimidazolone (2-oxo-benzimidazole) core, in particular, is a structural isostere of natural purines, allowing it to engage with biopolymers and enzymatic systems effectively.[1]

The subject of this guide, 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, integrates this potent scaffold with a carboxylic acid moiety. This functional "handle" significantly enhances its utility, providing a reactive site for further chemical modification—such as the formation of amides or esters—to modulate pharmacokinetic and pharmacodynamic properties. Understanding the fundamental properties of this molecule is the first step in unlocking its full potential in research and development.

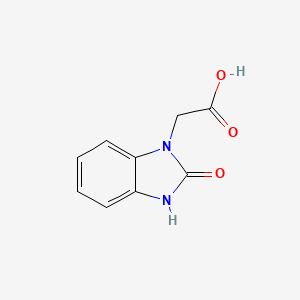

Caption: Chemical Structure of the title compound.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is essential for designing experiments, formulating solutions, and predicting its behavior in biological systems. The key identifiers and experimentally determined properties of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | PubChem[5] |

| CAS Number | 104189-85-7 | American Elements, PubChem[5][6] |

| Molecular Formula | C₉H₈N₂O₃ | American Elements, PubChem[5][6] |

| Molecular Weight | 192.17 g/mol | American Elements, PubChem[5][6] |

| Appearance | Powder | American Elements[6] |

| Melting Point | 237 °C | Biosynth[7] |

| Solubility | Generally soluble in aqueous alkali and dilute acids | General knowledge on benzimidazoles[8] |

Analysis of Acid-Base Properties: An Amphoteric Molecule

A common misconception is to classify a molecule as strictly "acidic" or "basic." 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is, in fact, amphoteric, possessing both acidic and basic functional groups. This dual character governs its solubility, ionization state at physiological pH, and potential for ionic interactions with biological macromolecules.

Acidic Character

The primary acidic center is the carboxylic acid group (-COOH) . Upon deprotonation, it forms a resonance-stabilized carboxylate anion (-COO⁻), a characteristic feature of carboxylic acids. The pKa of this group is expected to be in the typical range for acetic acid derivatives.

Basic Character

Benzimidazoles are generally considered weakly basic.[8][9] In this molecule, the most probable site for protonation is the lone pair of electrons on the nitrogen atom at position 3 (N3) of the benzimidazole ring. However, several structural features diminish this basicity:

-

Amide/Lactam System: The N3 nitrogen is adjacent to a carbonyl group, forming a lactam (a cyclic amide). The lone pair on this nitrogen is delocalized by resonance with the carbonyl oxygen, significantly reducing its availability to accept a proton.

-

Aromatic System: The entire benzimidazole ring is aromatic, and the nitrogen lone pairs participate in the π-electron system, further reducing their basicity compared to simple aliphatic amines.

Therefore, while the molecule possesses a potential basic center, it is expected to be very weakly basic. The dominant characteristic in most aqueous systems will be its acidity, conferred by the carboxylic acid group.

Caption: Acid-base equilibria of the amphoteric title compound.

Experimental Protocols for Characterization

To ensure scientific integrity, all theoretical claims must be backed by robust experimental data. The following protocols are designed as self-validating systems for the synthesis and characterization of the title compound's acid-base properties.

Protocol: Synthesis via N-Alkylation

Causality: This protocol employs a standard and reliable method for forming N-C bonds in heterocyclic systems. 1,3-dihydro-2H-benzimidazol-2-one is deprotonated by a base to form a nucleophilic anion, which then attacks the electrophilic carbon of ethyl bromoacetate in a classic Sₙ2 reaction. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Methodology:

-

Step 1: N-Alkylation.

-

To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC.

-

-

Step 2: Work-up and Isolation of Ester Intermediate.

-

Quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purify the intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

-

Step 3: Saponification (Ester Hydrolysis).

-

Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

-

Step 4: Final Product Isolation.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid.

-

Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol: Determination of pKa by Potentiometric Titration

Trustworthiness: This protocol is a gold-standard method for pKa determination. Its self-validating nature comes from the precise calibration of the pH meter with multiple standard buffers and the use of a standardized titrant, ensuring the accuracy of both pH and volume measurements, which are the two critical variables.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation:

-

Prepare a ~0.01 M solution of the compound in deionized water. A co-solvent like methanol or DMSO may be used if solubility is low, but its concentration should be kept minimal and consistent.

-

Prepare and standardize ~0.1 M solutions of NaOH and HCl.

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

-

Titration (Acidic pKa):

-

Place a known volume (e.g., 50.0 mL) of the analyte solution in a jacketed beaker maintained at a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.10 mL) using a burette or autotitrator.

-

Record the pH after each addition, allowing the reading to stabilize. Continue well past the expected equivalence point.

-

-

Titration (Basic pKa):

-

Using a fresh sample of the analyte solution, repeat the titration process using the standardized HCl solution to determine the pKa of the conjugate acid (pKaH).

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point is the peak of the first derivative plot or the zero-crossing of the second derivative plot.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Alternatively, use a Gran plot for a more precise determination of the equivalence point.

-

Perform the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation of the pKa values.

-

Potential Applications in Research and Development

The dual functionality of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid makes it a valuable building block.

-

Drug Discovery: The carboxylic acid can be coupled with various amines to create a library of amide derivatives, exploring structure-activity relationships (SAR).

-

Linker Chemistry: It can serve as a linker molecule to conjugate the benzimidazolone scaffold to other pharmacophores, proteins, or labeling agents.

-

Material Science: The rigid, aromatic core and reactive handle make it a candidate for incorporation into novel polymers or functional materials.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

References

-

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. AMERICAN ELEMENTS. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. PubChem. [Link]

-

Synthesis and evaluation of a benzimidazole acetic acid derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

-

New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda - University of Helsinki. [Link]

-

Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. [Link]

-

Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. [Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Link]

-

Benzimidazoles: A Medicinally Important Scaffolds. Journal of Current Pharma Research. [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

-

Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. SCIELO. [Link]

Sources

- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. biosynth.com [biosynth.com]

- 8. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 9. ijpsm.com [ijpsm.com]

An In-Depth Technical Guide to (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid: Structure, Synthesis, and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical entity (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and methods for its characterization.

Introduction and Chemical Identity

(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anti-inflammatory activities.[1] The presence of the acetic acid moiety attached to the benzimidazolone core introduces a carboxylic acid functional group, which can significantly influence the molecule's polarity, solubility, and potential for biological interactions.

Table 1: Chemical and Physical Properties of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

| Property | Value | Source |

| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | PubChem[2] |

| CAS Number | 104189-85-7 | PubChem[2] |

| Molecular Formula | C₉H₈N₂O₃ | American Elements[3] |

| Molecular Weight | 192.17 g/mol | American Elements[3] |

| Appearance | Powder | American Elements[3] |

| SMILES | C1=CC=C2C(=C1)NC(=O)N2CC(=O)O | PubChem[2] |

Chemical Structure and Properties

The chemical structure of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid consists of a bicyclic system where a benzene ring is fused to the 4- and 5-positions of an imidazol-2-one ring. The acetic acid group is attached at the N1 position of the imidazole ring.

Caption: 2D representation of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid.

Synthesis Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from o-phenylenediamine, or a one-step N-alkylation of commercially available 1,3-dihydro-2H-benzimidazol-2-one.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous reactions and should be optimized for safety and yield.

Step 1: Synthesis of tert-Butyl (2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate

-

To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the suspension for 30 minutes.

-

Add tert-butyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude intermediate ester.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrolysis to (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

-

Suspend the tert-butyl (2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol) and concentrated hydrochloric acid.

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.[6]

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Wash the solid with a small amount of cold water and then a non-polar organic solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Dry the product under vacuum to obtain (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid.

Self-Validation: The identity and purity of the synthesized compound at each step must be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring (typically in the range of δ 7.0-7.5 ppm), a singlet for the methylene protons of the acetic acid group (likely around δ 4.5-5.0 ppm), and a broad singlet for the N-H proton of the imidazole ring (which may be solvent-dependent and could appear downfield). The carboxylic acid proton will also present as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon of the urea moiety (around 155-160 ppm), the carboxylic acid carbonyl (around 170-175 ppm), the methylene carbon (around 45-50 ppm), and distinct signals for the aromatic carbons.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the urea (around 1650-1700 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1750 cm⁻¹), and the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹).[3][6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (192.17). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the acetic acid side chain.

Potential Applications and Biological Activity

The benzimidazole nucleus is a well-established pharmacophore. Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole have been investigated for a range of biological activities, including as 5-HT₃ and 5-HT₄ receptor antagonists and partial agonists.[3][10] The introduction of a carboxylic acid moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its interaction with biological targets or improving its solubility and bioavailability.

While no specific biological studies on (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid have been reported in the reviewed literature, its structural similarity to other biologically active benzimidazoles suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential pharmacological profile.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is classified with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a benzimidazole derivative with potential for further investigation in drug discovery and development. This guide has provided an overview of its chemical structure, properties, a proposed synthetic route, and predicted characterization data. The availability of a validated experimental protocol and comprehensive spectroscopic and biological data would be of significant value to the scientific community.

References

[3] Turan-Zitouni, G., et al. (2002). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. European Journal of Medicinal Chemistry, 37(8), 671-677. Available at: [Link] [2] PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link] [7] SpectraBase. 1H-benzimidazole-1-acetic acid, 2-phenyl-. Wiley-VCH GmbH. Available at: [Link] [11] El-Sattar, A. A. (2012). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. Available at: [Link] [4] Bouida, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5369. Available at: [Link] [12] Kaddour, H., et al. (2017). SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. Chemistry of Heterocyclic Compounds, 53(1), 1-18. Available at: [Link] [5] Al-Hourani, B. J. (2011). Methods for Synthesizing Benzimidazole Carboxylic Acids. Journal of the Saudi Chemical Society, 15(3), 277-282. Available at: [Link] [6] de la Cruz, R., et al. (2017). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 22(10), 1686. Available at: [Link] [13] American Elements. (2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid). Available at: [Link] [8] Ben-Aazza, S., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 259-262. Available at: [Link] [14] An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Available at: [Link] [15] Wang, C., et al. (2011). Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. Green Chemistry, 13(12), 3299-3302. Available at: [Link] [9] Jayaprakash, V., et al. (2021). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Journal of Molecular Structure, 1244, 130939. Available at: [Link] [1] Alam, M. A. (2016). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. International Journal of Pharmaceutical and Clinical Research, 8(10), 1435-1442. Available at: [Link] [16] Garcia-Baez, E. V., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5183. Available at: [Link] [10] Turan-Zitouni, G., et al. (2004). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Archiv der Pharmazie, 337(9), 503-510. Available at: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-(3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid | C10H10N2O3 | CID 773560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SYNTHESIS OF 1,3-DIHYDRO-2<i>H</i>-BENZIMIDAZOL-2-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. repository.najah.edu [repository.najah.edu]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS 104189-85-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, a molecule of significant interest within the benzimidazole class of heterocyclic compounds. This document delves into its synthesis, physicochemical properties, and potential as a scaffold in medicinal chemistry, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its versatile pharmacological profile stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, allowing for effective binding to a wide range of biological targets.[1] Derivatives of the benzimidazole core have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[3] This guide focuses on a specific derivative, 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, exploring its chemical characteristics and its potential as a building block for novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid are summarized below.

| Property | Value | Source |

| CAS Number | 104189-85-7 | [4] |

| Molecular Formula | C₉H₈N₂O₃ | [4] |

| Molecular Weight | 192.17 g/mol | [4] |

| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | [4] |

| SMILES | C1=CC=C2C(=C1)NC(=O)N2CC(=O)O | [4] |

| Appearance | Powder | Commercial Suppliers |

| Storage Temperature | Room Temperature | Commercial Suppliers |

Synthesis and Purification

The synthesis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid can be achieved through a two-step process starting from the commercially available 1,3-dihydro-2H-benzimidazol-2-one. This process involves an initial N-alkylation followed by ester hydrolysis.

Synthesis Pathway

The overall synthetic route is depicted below. The first step involves the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with ethyl chloroacetate to yield the intermediate, ethyl 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate. The subsequent step is the hydrolysis of this ester to the final carboxylic acid product.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid: A Technical Guide

Introduction

Molecular Structure and Key Features

The structure of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid comprises a bicyclic benzimidazolone system linked to an acetic acid moiety at the N1 position. This arrangement presents several key features for spectroscopic investigation: an aromatic ring, a cyclic urea (lactam) functionality, a carboxylic acid group, and a methylene bridge.

Figure 1: Molecular Structure of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol (Predicted)

A plausible protocol for acquiring NMR spectra would be as follows:

Figure 2: A typical workflow for NMR data acquisition and processing.

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic due to its ability to dissolve the polar carboxylic acid and the benzimidazolone moiety, and to allow for the observation of the exchangeable carboxylic acid and N-H protons.

¹H NMR Spectroscopy (Predicted Data and Interpretation)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and exchangeable protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~10.9 | Singlet | 1H | N-H |

| ~7.0-7.2 | Multiplet | 4H | Ar-H |

| ~4.5 | Singlet | 2H | -CH₂- |

-

Aromatic Protons (δ ~7.0-7.2 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region. Their specific chemical shifts and coupling patterns would depend on the electronic environment, but a general downfield appearance is anticipated due to the electron-withdrawing nature of the fused imidazolone ring.

-

Methylene Protons (δ ~4.5 ppm): The two protons of the methylene group adjacent to the nitrogen atom and the carboxylic acid are expected to be deshielded and appear as a singlet. The absence of adjacent protons leads to the singlet multiplicity.

-

N-H Proton (δ ~10.9 ppm): The proton on the N3-position of the benzimidazolone ring is expected to be a singlet at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

-

Carboxylic Acid Proton (δ ~13.0 ppm): The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, which is characteristic of carboxylic acids and is concentration-dependent.

¹³C NMR Spectroscopy (Predicted Data and Interpretation)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Based on data from analogous structures, the following chemical shifts are predicted.[1][2][3]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~155 | C=O (Lactam) |

| ~130-140 | Ar-C (Quaternary) |

| ~110-125 | Ar-CH |

| ~45 | -CH₂- |

-

Carbonyl Carbons (δ ~170 and ~155 ppm): Two distinct carbonyl signals are expected. The carboxylic acid carbonyl will appear at a more downfield shift (~170 ppm) compared to the lactam carbonyl of the benzimidazolone ring (~155 ppm).[4]

-

Aromatic Carbons (δ ~110-140 ppm): The six carbons of the benzene ring will resonate in this region. The two quaternary carbons to which the imidazole ring is fused will be at the lower field end of this range, while the four protonated carbons will be at the higher field end.

-

Methylene Carbon (δ ~45 ppm): The carbon of the methylene group will appear in the aliphatic region, deshielded by the adjacent nitrogen and carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Predicted)

A common method for analyzing this type of compound would be Electrospray Ionization (ESI) mass spectrometry.

Figure 4: A simplified workflow for ATR-FTIR spectroscopy.

Data Interpretation (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the various functional groups. [5]

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3200 | N-H stretch | Amide (Lactam) |

| ~1720 | C=O stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Amide (Lactam) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-N stretch | Amine/Amide |

| ~900-670 | C-H bend | Aromatic (out-of-plane) |

-

O-H Stretch (3300-2500 cm⁻¹): A very broad absorption band is expected in this region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid.

-

N-H Stretch (~3200 cm⁻¹): A sharper peak corresponding to the N-H stretch of the amide within the benzimidazolone ring should be visible.

-

C=O Stretches (~1720 and ~1680 cm⁻¹): Two distinct carbonyl absorption bands are anticipated. The carboxylic acid carbonyl will absorb at a higher frequency (~1720 cm⁻¹) than the amide carbonyl (~1680 cm⁻¹), which has more single-bond character due to resonance.

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): Absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. By integrating data from chemical databases and drawing parallels with structurally similar molecules, a detailed and predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra has been presented. The elucidated spectroscopic features are consistent with the proposed molecular structure, providing a valuable resource for researchers working with this compound and its derivatives. The methodologies and interpretations outlined herein serve as a robust framework for the structural characterization of novel benzimidazolone-based compounds.

References

-

PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

American Elements. 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. [Link]

-

PubChemLite. 2-(2-oxo-2,3-dihydro-1h-1,3-benzodiazol-1-yl)acetic acid. [Link]

-

Dolzhenko, A. V. (2003). SYNTHESIS AND STRUCTURAL STUDIES OF (2-OXO-2,3-DIHYDROIMIDAZO[1,2-a]PYRIDIN-3-YL)ACETIC ACIDS. [Link]

- Gangula, M. R., & Baru, V. K. (2014). Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. Asian Journal of Research in Chemistry, 7(2), 120.

- El-Gendy, A. A., & El-Sayed, M. A. (2013). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 10, S1749-S1754.

- Turini, E., et al. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of medicinal chemistry, 36(24), 3899-3906.

-

ResearchGate. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

-

MDPI. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

Sources

- 1. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the vibrational characteristics of this molecule for identification, purity assessment, and structural elucidation.

Introduction: The Molecule and the Method

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, with the chemical formula C₉H₈N₂O₃, is a heterocyclic compound featuring a benzimidazolone core N-substituted with an acetic acid moiety[1]. The benzimidazole ring system is a crucial pharmacophore found in numerous medicinally important compounds[2][3]. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic absorption frequencies of specific functional groups, FTIR spectroscopy allows for robust structural confirmation and quality control of synthesized compounds[4].

This document will first deconstruct the molecule to predict its theoretical IR absorption profile. It will then present a detailed, field-proven protocol for acquiring a high-quality spectrum. Finally, it will provide an in-depth interpretation of the expected spectral features, explaining the causality behind the position, intensity, and shape of key absorption bands.

Structural Analysis and Predicted Vibrational Modes

A rigorous interpretation of an IR spectrum begins with a thorough analysis of the molecule's structure. The target molecule contains several key functional groups, each with distinct vibrational signatures.

Caption: Molecular structure with key functional groups highlighted.

The primary IR-active groups are:

-

Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic bands in an IR spectrum. The O-H stretching vibration is typically very broad and intense due to strong intermolecular hydrogen bonding, which causes the molecules to form dimers in the solid state[5][6][7][8]. The carbonyl (C=O) stretch is also very strong and its position is sensitive to dimerization[5].

-

Cyclic Amide (Benzimidazolone Ring): The ring contains a cyclic urea moiety (-NH-CO-N-). This will exhibit a characteristic N-H stretch and a strong amide I band (primarily C=O stretch)[9][10]. The position of the amide C=O stretch is influenced by ring strain and hydrogen bonding[10].

-

Aromatic Ring: The benzene ring will produce sharp peaks corresponding to C-H stretching just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range are diagnostic of the substitution pattern[11].

-

Aliphatic C-H Bonds: The methylene group (-CH₂-) of the acetic acid side chain will show C-H stretching vibrations just below 3000 cm⁻¹.

Experimental Protocol: Solid-State FTIR Analysis via KBr Pellet Method

To obtain a high-fidelity transmission spectrum suitable for library matching and detailed structural analysis, the Potassium Bromide (KBr) pellet technique is the method of choice[12][13]. While Attenuated Total Reflectance (ATR) is faster, the KBr method often provides superior sensitivity and a "classic" transmission spectrum with a flatter baseline[12][14].

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently dry the 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid sample in a desiccator to remove adsorbed moisture.

-

Use high-purity, spectroscopy-grade KBr powder, which has been dried in an oven at ~110°C for at least 2 hours to eliminate water, as KBr is hygroscopic[13][15]. Store the dried KBr in a desiccator.

-

-

Grinding and Mixing:

-

Weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr powder. The sample concentration should be between 0.2% and 1%[16].

-

Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for 2-3 minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering effects (Christiansen scattering)[16].

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the collar of a pellet press die.

-

Assemble the die and connect it to a vacuum pump to degas the powder for several minutes. This removes trapped air and moisture, which can lead to cloudy or fractured pellets[13].

-

Apply pressure using a hydraulic press, typically 7-8 tons, for several minutes.

-

-

Data Acquisition:

-

Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder.

-

Acquire a background spectrum using an empty sample holder or a blank KBr pellet to correct for atmospheric H₂O and CO₂, as well as any instrumental artifacts[15].

-

Acquire the sample spectrum. A typical setting would be a resolution of 4 cm⁻¹ with an accumulation of 32 scans over the range of 4000-400 cm⁻¹.

-

Caption: Workflow for KBr pellet preparation and FTIR analysis.

Interpretation of the Predicted IR Spectrum

The solid-state IR spectrum of this molecule is dominated by features arising from its multiple polar functional groups and the extensive hydrogen bonding network they create.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is characterized by X-H stretching vibrations.

-

O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹[5][7]. This breadth is the classic signature of the O-H stretch involved in the strong hydrogen-bonded dimers characteristic of carboxylic acids in the solid state[6][8][17].

-

N-H Stretch (Amide): A medium-intensity, moderately sharp peak is expected between 3200-3100 cm⁻¹. This absorption is due to the N-H stretching of the benzimidazolone ring. Its position is lower than a free N-H due to intermolecular hydrogen bonding[9][10].

-

Aromatic C-H Stretch: Sharp, weaker peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of C-H bonds on the benzene ring.

-

Aliphatic C-H Stretch: Weaker, sharp absorptions will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹), arising from the symmetric and asymmetric stretching of the -CH₂- group. These peaks will be superimposed on the broad O-H absorption.

The Carbonyl Region (1800-1600 cm⁻¹)

This region is critical for identifying the two distinct carbonyl groups.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected in the range of 1725-1700 cm⁻¹[18]. The dimerization through hydrogen bonding lowers the frequency from the ~1760 cm⁻¹ value seen in monomeric acids[5].

-

C=O Stretch (Amide I Band): Another very strong absorption should appear between 1690-1650 cm⁻¹[10]. This is the "Amide I" band of the cyclic urea system. The two strong carbonyl peaks are a key diagnostic feature for this molecule.

Caption: Hydrogen bonding leads to carboxylic acid dimerization.

The Fingerprint Region (1600-400 cm⁻¹)

This region contains a wealth of complex, overlapping bands from bending vibrations and skeletal modes.

-

Aromatic C=C Stretches: Medium to strong, sharp peaks will appear in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring skeletal vibrations.

-

N-H Bending (Amide II Band): A medium to strong band around 1550-1510 cm⁻¹ is expected, corresponding to the N-H in-plane bending coupled with C-N stretching[9].

-

C-O Stretch and O-H Bend: The C-O stretching of the carboxylic acid, coupled with O-H in-plane bending, typically produces a broad, strong band around 1300-1200 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 900-650 cm⁻¹ range. The specific pattern can help confirm the 1,2-disubstitution pattern on the benzene ring[11].

Summary of Predicted Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid Dimer |

| 3200 - 3100 | Medium, Sharp | N-H Stretch (H-bonded) | Cyclic Amide (Benzimidazolone) |

| 3100 - 3000 | Weak-Medium, Sharp | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | Weak, Sharp | C-H Asymm. & Symm. Stretch | Aliphatic -CH₂- |

| 1725 - 1700 | Very Strong, Sharp | C=O Stretch (H-bonded) | Carboxylic Acid Dimer |

| 1690 - 1650 | Very Strong, Sharp | C=O Stretch (Amide I) | Cyclic Amide (Benzimidazolone) |

| 1600 - 1450 | Medium-Strong, Sharp | C=C Ring Stretches | Aromatic Ring |

| 1550 - 1510 | Medium-Strong | N-H Bend (Amide II) | Cyclic Amide (Benzimidazolone) |

| 1300 - 1200 | Strong, Broad | C-O Stretch / O-H Bend | Carboxylic Acid |

| 900 - 650 | Medium, Sharp | C-H Out-of-Plane Bend | Aromatic Ring |

Conclusion

The infrared spectrum of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is rich with diagnostic information. The key identifying features are the exceptionally broad O-H stretch from the carboxylic acid dimer, two distinct and strong carbonyl absorptions (one for the acid, one for the cyclic amide), and the characteristic peaks of the aromatic system. By following the detailed experimental protocol and using the spectral interpretation guide provided, researchers can confidently verify the identity and structural integrity of this compound, ensuring the quality and reliability of their scientific endeavors.

References

-

PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

MDPI. (2021). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. [Link]

-

Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. [Link]

-

National Institutes of Health. (n.d.). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. [Link]

-

ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the... [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

-

Shimadzu. (n.d.). Measurement Methods for Powder Samples. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

Journal of the Chemical Society. (1958). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. [Link]

-

Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

-

ScienceDirect. (1956). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

-

American Elements. (n.d.). 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. [Link]

-

Oriental Journal of Chemistry. (2015). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]

-

Sci-Hub. (1967). Infrared Spectra of the Hydrogen-Bonded Carboxylic Acids. [Link]

-

ACS Omega. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. [Link]

- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

PubMed. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. [Link]

Sources

- 1. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. kinteksolution.com [kinteksolution.com]

- 13. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]

- 14. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 15. jascoinc.com [jascoinc.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. Sci-Hub. Infrared Spectra of the Hydrogen-Bonded Carboxylic Acids / The Journal of Chemical Physics, 1967 [sci-hub.box]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The determination of a compound's solubility is a critical, foundational step in the entire lifecycle of pharmaceutical development, from early-stage discovery to final formulation. This guide provides an in-depth examination of the solubility characteristics of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, a heterocyclic compound of significant interest. While specific quantitative solubility data for this molecule in a broad range of organic solvents is not extensively published, this document serves as a comprehensive manual outlining the theoretical underpinnings of solubility, robust experimental methodologies for its determination, and an expert analysis of its anticipated behavior based on its molecular structure. By synthesizing theoretical principles with practical, field-proven protocols, this guide equips researchers with the necessary tools to accurately measure, interpret, and apply the solubility data of this compound and other active pharmaceutical ingredients (APIs).

Introduction: The Subject Compound

(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a derivative of benzimidazole, a bicyclic compound composed of a fused benzene and imidazole ring.[1] This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of the acetic acid side chain and the oxo group introduces key functionalities that dictate the molecule's physicochemical properties, including its solubility.

1.1 Chemical Identity and Structure

-

IUPAC Name: 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid[2]

-

Molecular Formula: C₉H₈N₂O₃[2]

-

Molecular Weight: 192.17 g/mol [2]

-

CAS Number: 104189-85-7[2]

The structure combines a relatively nonpolar aromatic benzimidazole core with highly polar functional groups: a carboxylic acid (pKa-determining, hydrogen bond donor/acceptor) and a cyclic amide (lactam) moiety (hydrogen bond donor/acceptor). This amphiphilic nature suggests a complex solubility profile, with potential for dissolution in both polar and some nonpolar solvent systems.

1.2 Significance in Drug Development

Solubility is a gatekeeper for bioavailability. An API must dissolve to be absorbed and exert its therapeutic effect. For derivatives of benzimidazole, which are often explored for roles as CGRP receptor antagonists in the treatment of migraines, understanding solubility is paramount for developing effective oral or parenteral dosage forms.[3] Poor solubility can lead to failed clinical trials, necessitating extensive and costly formulation workarounds. Therefore, a precise understanding of the solubility of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is not merely an academic exercise but a crucial step in its potential journey from a lab curiosity to a therapeutic agent.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is a useful heuristic, but a deeper, more quantitative understanding is required for scientific applications. Solubility is governed by the thermodynamics of mixing, specifically the Gibbs free energy change (ΔG), which incorporates enthalpy (ΔH) and entropy (ΔS) of solution. A negative ΔG indicates a spontaneous dissolution process.

2.1 Key Intermolecular Interactions

The dissolution process can be visualized as a three-step cycle:

-

Solute-Solute Separation: Energy is required to overcome the lattice energy of the solid compound. For our target molecule, this involves disrupting hydrogen bonds (N-H---O=C) and π-stacking interactions of the aromatic rings.

-

Solvent-Solvent Separation: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solvent-Solute Interaction: Energy is released when the solute molecule is solvated.

Dissolution occurs when the energy released in Step 3 is sufficient to overcome the energy required for Steps 1 and 2. The specific interactions at play include:

-

Dispersion Forces (van der Waals): Weak, non-specific attractions present in all molecules.

-

Dipolar Interactions: Occur between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F). Our target molecule has multiple sites for hydrogen bonding.

2.2 Hansen Solubility Parameters (HSP)

A more predictive model is the Hansen Solubility Parameters (HSP) system, which refines the Hildebrand solubility parameter by dividing the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4]

-

δD (Dispersion): Relates to van der Waals forces.

-

δP (Polar): Relates to dipole moment.[4]

-

δH (Hydrogen Bonding): Relates to the energy of hydrogen bonds.[4]

The principle is that substances with similar HSP values are likely to be miscible.[5] A "solubility sphere" can be defined for a solute; solvents whose HSP values fall within this sphere are good solvents for that solute. This powerful, practical tool allows formulators to intelligently select solvents or even design solvent blends to achieve desired solubility.[4][5]

Gold Standard for Experimental Solubility Determination

To ensure data integrity and reproducibility, a standardized, robust methodology is essential. The Saturated Shake-Flask Method is widely considered the gold standard for determining thermodynamic equilibrium solubility.[6][7] It is reliable for even poorly soluble compounds and is recommended by multiple regulatory bodies.[7][8]

3.1 Protocol: Equilibrium Solubility via Saturated Shake-Flask Method

This protocol is designed as a self-validating system to ensure that true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic equilibrium solubility of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid in a selected organic solvent at a controlled temperature.

Materials:

-

(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (crystalline powder)

-

Selected organic solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control[8]

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure a solid phase remains at the end of the experiment, confirming saturation.[6][7] Causality Insight: Adding too much solid can alter the properties of the solvent, while too little will not achieve saturation. A visual excess is typically sufficient.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[8] Agitate the samples for an extended period. Self-Validation Point: To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus between successive time points.[6]

-

Phase Separation: After the desired equilibration time, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[9] Causality Insight: Filtration is critical to remove all solid particulates, which would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.

-

Quantification: Dilute the filtered saturate solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve prepared from known concentrations of the compound.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure statistical validity.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Anticipated Solubility Profile & Discussion

While specific experimental data is pending, an expert analysis of the molecular structure of (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid allows for a reasoned prediction of its solubility behavior.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and lactam moieties of the solute. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to interact favorably with the polar groups of the compound. DMSO is often an excellent solvent for such structures. |

| Nonpolar | Hexane, Toluene | Low to Very Low | The dominant polar nature of the carboxylic acid and lactam groups makes favorable interaction with nonpolar solvents energetically difficult. The energy required to break the solute's crystal lattice is not sufficiently compensated by weak dispersion interactions with the solvent. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate dipole moment but cannot hydrogen bond. It may offer some solubility by interacting with the aromatic core, but it is unlikely to be as effective as polar protic or aprotic solvents. |

Discussion: The key to this molecule's solubility lies in the balance between its polar functional groups and its aromatic core. The carboxylic acid group (-COOH) and the lactam N-H and C=O groups are prime sites for hydrogen bonding. Solvents capable of engaging in these strong interactions will be the most effective. Therefore, a high solubility is expected in solvents like methanol and DMSO. Conversely, in nonpolar solvents like hexane, the energy cost of breaking the strong intermolecular hydrogen bonds within the crystal lattice of the solid is not recovered through solvation, leading to poor solubility.

Dominant Solute-Solvent Interactions

Sources

- 1. CAS 1146289-87-3: 3-(1-Cyclohexen-1-yl)-2,3-dihydro-2-oxo-… [cymitquimica.com]

- 2. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scispace.com [scispace.com]

- 8. who.int [who.int]

- 9. bioassaysys.com [bioassaysys.com]

Unveiling the Therapeutic Potential of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid: A Technical Guide to its Predicted Biological Activity as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the predicted biological activity of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, a molecule of significant interest due to its structural resemblance to known potent histone deacetylase (HDAC) inhibitors. Drawing upon a comprehensive analysis of the well-characterized analogue AR-42 (OSU-HDAC42) and the broader class of benzimidazolone-containing therapeutics, this document posits that the title compound is a promising candidate for anticancer and neuroprotective applications. We provide a detailed examination of the underlying mechanism of action of HDAC inhibition, a plausible and robust synthetic route for the compound, and a suite of detailed, self-validating experimental protocols to rigorously assess its biological activity. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic utility of this compelling molecule.

Introduction: The Benzimidazolone Scaffold in Modern Drug Discovery

The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse array of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities allow for specific and high-affinity interactions with various biological targets. While derivatives have shown promise in diverse therapeutic areas, a particularly compelling line of investigation has emerged from their role in the development of potent histone deacetylase (HDAC) inhibitors.

This guide focuses on the untapped potential of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid . While direct biological data for this specific molecule is scarce in publicly available literature, its structural features, particularly its relationship to the potent pan-HDAC inhibitor AR-42, provide a strong rationale for investigating its activity in this domain.

The Case for HDAC Inhibition: Insights from the Analogue AR-42

AR-42 is a potent, orally bioavailable pan-HDAC inhibitor that has demonstrated significant preclinical activity against a range of cancers.[1] A critical examination of its structure reveals the quintessential pharmacophore of a hydroxamic acid-based HDAC inhibitor: a zinc-binding group (the hydroxamic acid), a linker region, and a "capping" group that interacts with the surface of the enzyme.[2] The 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid core of our topic compound can be viewed as a key component of the linker and capping region in a potential HDAC inhibitor.

The biological activities of AR-42 are well-documented and provide a strong predictive framework for our target molecule:

-

Antiproliferative Activity: AR-42 induces growth inhibition, cell-cycle arrest (primarily at the G2/M phase), and apoptosis in various cancer cell lines.[1][3]

-

Epigenetic Modulation: It promotes the hyperacetylation of histones H3 and H4, as well as the non-histone protein α-tubulin.[1]

-

Gene Expression Regulation: AR-42 upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1]

These effects are hallmarks of HDAC inhibition and strongly suggest that 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, possessing a similar core structure, may elicit a comparable biological response.

Mechanism of Action: The Central Role of Histone Deacetylases

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] They remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.[4]

HDAC inhibitors function by chelating the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity.[5] This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including those involved in cell cycle arrest and apoptosis.[4]

Beyond histones, HDACs also deacetylate a variety of non-histone proteins involved in critical cellular processes.[6] Therefore, HDAC inhibitors can exert their effects through multiple pathways, including:

-

Induction of Cell Cycle Arrest: Upregulation of p21 and other cell cycle inhibitors.[4]

-

Induction of Apoptosis: Modulation of pro- and anti-apoptotic proteins of both the intrinsic and extrinsic pathways.[7]

-

Inhibition of Angiogenesis: Suppression of factors involved in new blood vessel formation.[6]

-

Modulation of Immune Responses: Enhancement of the anti-tumor immune response.[8]

Proposed Synthesis: A Robust and Verifiable Protocol

To enable the investigation of its biological activity, a reliable synthetic route for 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is essential. Based on established methods for the synthesis of benzimidazolones and subsequent N-alkylation, we propose the following two-step protocol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one [9]

-

Combine o-phenylenediamine (1 equivalent) and urea (1.2 equivalents) in a round-bottom flask.

-

Heat the mixture to 130-140 °C for 1 hour. The mixture will melt and then solidify.

-

Allow the reaction mixture to cool to room temperature.

-

Treat the solid with a 10% aqueous solution of sodium hydroxide and stir for 30 minutes.

-

Filter the mixture to remove any insoluble impurities.

-

Neutralize the filtrate with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield 1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Synthesis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid

-

To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the ester intermediate.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Suspend the crude ethyl 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid.

Proposed Biological Evaluation: A Framework for Validation

To validate the predicted biological activity of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid as an HDAC inhibitor, a series of in vitro assays are proposed.

5.1. In Vitro HDAC Inhibition Assay

This assay will directly measure the ability of the compound to inhibit HDAC activity.

Experimental Protocol: Fluorometric HDAC Activity Assay [10]

-

Utilize a commercially available fluorometric HDAC assay kit.

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isozyme), the assay buffer, and serial dilutions of the test compound.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 370 nm and emission at 450 nm).

-

Include a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control and a vehicle control (DMSO).

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the HDAC activity.

5.2. Cellular Assays for Anticancer Activity

These assays will assess the downstream effects of HDAC inhibition in cancer cell lines.

Experimental Protocol: Cell Proliferation Assay (MTT or WST-1)

-

Seed cancer cells (e.g., a panel of human cancer cell lines such as MCF-7, HCT116, and PC-3) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

-

Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treat cancer cells with the test compound at its GI50 concentration for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase A and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Treat cancer cells with the test compound at its GI50 concentration for 24 and 48 hours.

-

Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

5.3. Western Blot Analysis for Target Engagement

This technique will confirm the on-target effect of the compound by measuring the acetylation status of HDAC substrates.

Experimental Protocol: Western Blotting for Acetylated Histones and α-tubulin

-

Treat cancer cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated histone H3, total histone H3, acetylated α-tubulin, and total α-tubulin.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

| Assay | Endpoint | Predicted Outcome for 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid |